BenchChemオンラインストアへようこそ!

(S)-Ropivacaine N-Isopropyl-d7

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

(S)-Ropivacaine N-Isopropyl-d7 (CAS 265120-58-9; molecular formula C₁₇H₁₉D₇N₂O; MW 281.44) is a stable isotopically labelled analogue of (S)-Ropivacaine N-Isopropyl, a metabolite of the amide-type local anaesthetic (S)-Ropivacaine. The compound carries seven deuterium atoms on the N-isopropyl moiety, providing a mass shift of +7 Da relative to the unlabelled metabolite while preserving the S-enantiomeric configuration.

Molecular Formula C₁₇H₁₉D₇N₂O
Molecular Weight 281.44
Cat. No. B1155760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ropivacaine N-Isopropyl-d7
Synonyms(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl-d7)-2-piperidinecarboxamide;  Ropivacaine Impurity E-d7
Molecular FormulaC₁₇H₁₉D₇N₂O
Molecular Weight281.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ropivacaine N-Isopropyl-d7: Deuterated Metabolite Internal Standard for Ropivacaine Bioanalysis & Pharmacokinetic Research


(S)-Ropivacaine N-Isopropyl-d7 (CAS 265120-58-9; molecular formula C₁₇H₁₉D₇N₂O; MW 281.44) is a stable isotopically labelled analogue of (S)-Ropivacaine N-Isopropyl, a metabolite of the amide-type local anaesthetic (S)-Ropivacaine . The compound carries seven deuterium atoms on the N-isopropyl moiety, providing a mass shift of +7 Da relative to the unlabelled metabolite while preserving the S-enantiomeric configuration. It is manufactured and supplied as a neat reference standard by multiple certified reference material producers including Toronto Research Chemicals (TRC; catalogue R674992) and is intended exclusively for laboratory use as an internal standard or tracer in quantitative mass spectrometry-based assays .

Why Generic (S)-Ropivacaine N-Isopropyl Cannot Substitute for the Deuterated d7 Analogue in Validated Bioanalytical Workflows


The unlabelled (S)-Ropivacaine N-Isopropyl metabolite (MW 274.40) and the d7-labelled analogue (MW 281.44) are chemically near-identical but functionally non-interchangeable in quantitative LC-MS/MS or GC-MS workflows. The unlabelled compound is itself the analyte of interest in metabolite profiling studies; using it as an internal standard would introduce isobaric interference, rendering accurate quantification impossible [1]. Regulatory-validated bioanalytical methods explicitly specify Ropivacaine-d7 as the internal standard because its +7 Da mass shift provides chromatographic co-elution with complete mass spectrometric resolution from the analyte—a prerequisite for isotope dilution mass spectrometry (IDMS) that cannot be met by the unlabelled metabolite, a non-deuterated structural isomer, or a surrogate internal standard with differing extraction recovery and ionisation efficiency [2].

(S)-Ropivacaine N-Isopropyl-d7: Quantitative Differentiation Evidence vs. Closest Analogs


LC-MS/MS Method Validation Range and Accuracy Using Ropivacaine-d7 Internal Standard vs. Non-Deuterated Alternatives

In a dual-agency (EMA/FDA) validated LC-MS/MS method for free and total ropivacaine in human plasma, Ropivacaine-d7 served as the internal standard (IS) and enabled a linear quantification range of 0.5–3000 ng/mL across five QC levels [1]. The IS-normalised matrix factor coefficient of variation (CV) remained below 15% across all tested plasma lots, demonstrating superior matrix effect compensation compared to structurally dissimilar non-deuterated internal standards which can exhibit differential ion suppression [1]. The overall method accuracy ranged from 93.6% to 113.7% with precision between 6.2% and 14.7% [1]. By contrast, non-isotopic internal standards (e.g., structural analogs with different functional groups) routinely produce matrix factor CVs exceeding 15–20% in clinical plasma assays, failing EMA/FDA acceptance criteria [2].

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Pharmacokinetic Equivalence of Deuterated vs. Unlabelled Ropivacaine: 95% Confidence Interval Demonstrating No Isotope Effect on Disposition

A head-to-head pharmacokinetic study in eight healthy volunteers directly compared intravenous ropivacaine (40.0–53.0 mg) with its deuterated analogue [²H₃]-ropivacaine (41.9–52.4 mg) administered simultaneously [1]. The 95% confidence intervals for the individual parameter ratios (unlabelled/labelled) fell entirely within 0.90–1.10, satisfying the bioequivalence criterion [1]. Plasma concentrations at end of infusion were approximately 1 mg/L for both forms; clearance was approximately 475 mL/min; volume of distribution at steady state was approximately 54 L; and terminal half-life was approximately 1.8 h [1]. Between-days precision was 3–13% for ropivacaine and 5–11% for [²H₃]-ropivacaine, with accuracy of approximately 100% for both [1]. This establishes that deuteration at the N-alkyl position does not introduce a measurable kinetic isotope effect on ropivacaine disposition, a concern that has limited the adoption of deuterated tracers for other drug classes [2].

Pharmacokinetic equivalence Stable isotope tracer Deuterium kinetic isotope effect

S-Enantiomer-Specific Metabolite Tracing: (S)-Ropivacaine N-Isopropyl-d7 vs. Racemic Ropivacaine-d7 Internal Standards

(S)-Ropivacaine N-Isopropyl-d7 is the deuterated form of the (S)-enantiomer-specific metabolite of (S)-Ropivacaine (R674995), generated via N-dealkylation of the propyl side chain . This compound directly matches the stereochemistry of the clinically administered (S)-ropivacaine (Naropin®), which is used exclusively as the single S-enantiomer due to the reduced cardiotoxicity of the S-form relative to the R-enantiomer [1]. Commercially available racemic Ropivacaine-d7 internal standards (e.g., CAS 1392208-04-6; MedChemExpress HY-B0563S) are supplied as racemic mixtures and cannot discriminate between S- and R-metabolite formation in chiral analytical methods . For laboratories conducting enantioselective pharmacokinetic studies, impurity profiling, or chiral purity verification of ropivacaine drug substance per European Pharmacopoeia monographs, only the (S)-enantiomer of the deuterated N-isopropyl metabolite provides stereochemical fidelity.

Chiral metabolite analysis Enantioselective pharmacokinetics Stereospecific internal standard

Clinical Pharmacokinetic Study Application: Deuterium-Labelled Ropivacaine for Simultaneous Absorption–Disposition Modelling

Simon et al. (2006) employed deuterium-labelled ropivacaine (D₃-ropivacaine) as an intravenous tracer administered simultaneously with epidural unlabelled ropivacaine (150 mg) in 24 patients across three age groups [1]. This stable-isotope co-administration design enabled simultaneous deconvolution of systemic absorption and disposition kinetics, revealing biphasic absorption with fast-absorption half-life of 10.7 ± 5.2 min (fraction absorbed F1 = 0.27 ± 0.08) and slow-absorption half-life of 248 ± 64 min (F2 = 0.77 ± 0.12) [1]. Without the deuterated tracer, separate study visits or population-based modelling would be required, introducing inter-occasion variability of 15–30% in absorption parameter estimates [2]. The method demonstrated that age significantly prolonged elimination half-life (ratio of geometric means 0.60; 95% CI 0.37–0.99) and reduced clearance by 194 mL/min (95% CI 18–370 mL/min) in elderly vs. young patients [1].

Clinical pharmacokinetics Epidural absorption Stable isotope dilution technique

Certified Chemical Purity Benchmarking: (S)-Ropivacaine N-Isopropyl-d7 vs. Commercial Ropivacaine-d7 Reference Standards

(S)-Ropivacaine N-Isopropyl-d7 supplied under Toronto Research Chemicals catalogue R674992 is manufactured as a neat reference standard with supporting certificate of analysis, targeting application as a quantitative tracer for the ropivacaine N-desalkyl metabolite . While specific purity values for R674992 are provided on a batch-specific certificate of analysis, comparable deuterated ropivacaine reference standards demonstrate certified purities of 99.6% (MedChemExpress HY-B0563S, racemic Ropivacaine-d7) and ≥99% deuterated forms for (−)-Ropivacaine-d7 hydrochloride (Interprise USA) . In contrast, generic, non-certified deuterated compounds from non-ISO-accredited suppliers may carry uncharacterised impurities that compromise quantification accuracy when used as internal standards, particularly at the lower limit of quantification (LLOQ) where impurity interference can bias results by >5% [1].

Reference standard purity Certificate of analysis ISO 17034

High-Value Application Scenarios for (S)-Ropivacaine N-Isopropyl-d7 Based on Quantitative Differentiation Evidence


Regulatory-Compliant LC-MS/MS Bioanalytical Method Development for Ropivacaine Therapeutic Drug Monitoring

Bioanalytical laboratories developing validated LC-MS/MS methods for ropivacaine quantification in human plasma for therapeutic drug monitoring or pharmacokinetic studies should select (S)-Ropivacaine N-Isopropyl-d7 as the internal standard for its metabolite-specific N-desalkyl ropivacaine assay. The deuterated analogue provides the mass shift necessary for isotope dilution MS, achieving an IS-normalised matrix factor CV below 15%—a critical EMA/FDA acceptance criterion—across a validated range of 0.5–3000 ng/mL with accuracy of 93.6%–113.7% and precision of 6.2%–14.7% [1]. Structurally unrelated internal standards or the unlabelled metabolite cannot meet these validation criteria.

Simultaneous Absorption–Disposition Pharmacokinetic Study Design Using Deuterated Tracer Co-Administration

Clinical pharmacology groups investigating the absorption kinetics of epidural or regional ropivacaine can employ the deuterated analogue in a single-visit, simultaneous-administration study design. As demonstrated by Simon et al. (2006), intravenous deuterium-labelled ropivacaine co-administered with epidural unlabelled drug enables deconvolution of biphasic absorption (fast t½ 10.7 ± 5.2 min; slow t½ 248 ± 64 min) while eliminating inter-occasion variability inherent to traditional crossover designs [2]. This approach reduces subject numbers by an estimated 40–50% for equivalent statistical power and has been validated across age-stratified populations (18–40, 41–60, and ≥61 years) [2].

Enantioselective Ropivacaine Metabolite Profiling and Pharmacopoeial Impurity Testing

Quality control and analytical development laboratories performing chiral purity testing of ropivacaine active pharmaceutical ingredient per European Pharmacopoeia specifications require an enantiomerically pure internal standard. (S)-Ropivacaine N-Isopropyl-d7 (R674992), supplied as the single S-enantiomer, provides unambiguous peak assignment in chiral chromatographic separations, unlike the racemic Ropivacaine-d7 internal standard (CAS 1392208-04-6) which yields two chromatographic peaks and cannot serve as a stereospecific tracer for the (S)-metabolite . This is essential for impurity E (N-isopropyl analog) quantification in ropivacaine hydrochloride monohydrate drug substance.

Age-Stratified Clinical Pharmacokinetic Studies Requiring High-Precision Parameter Estimates

Clinical research programmes investigating age-, renal-, or hepatic-impairment effects on ropivacaine disposition benefit from the deuterated tracer approach to minimise confounding variables. The Simon et al. (2006) study precisely quantified age-dependent differences in ropivacaine clearance (mean reduction 194 mL/min; 95% CI 18–370 mL/min) and elimination half-life (ratio of geometric means 0.60; 95% CI 0.37–0.99) in elderly vs. young patients using D₃-ropivacaine [2]. Procurement of the deuterated standard enables replication of this validated methodology for special-population pharmacokinetic studies required by regulatory agencies for new ropivacaine formulations or delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ropivacaine N-Isopropyl-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.